6-Bromo-4-methylnicotinamide
Description
Significance of Nicotinamide (B372718) Core in Organic Synthesis
The nicotinamide structure is of fundamental importance in organic and medicinal chemistry. It is a form of vitamin B3 and a key component of essential coenzymes. patsnap.com Nicotinamide's primary significance lies in its role as a biological precursor to nicotinamide adenine (B156593) dinucleotide (NAD+) and nicotinamide adenine dinucleotide phosphate (B84403) (NADP+). patsnap.com These coenzymes are critical for hundreds of metabolic reactions, participating in cellular respiration, energy production (ATP), and the synthesis of lipids and nucleic acids. patsnap.comnih.gov
The body can synthesize nicotinamide mononucleotide (NMN), a direct precursor to NAD+, from nicotinamide through the NAD+ salvage pathway. patsnap.commdpi.com This pathway is vital for maintaining the cellular pool of NAD+, which is necessary for DNA repair mechanisms and other critical cellular processes. patsnap.comnih.gov Beyond its biochemical role, the nicotinamide scaffold is a versatile building block in organic synthesis. It serves as an intermediate in the manufacturing of various pharmaceuticals, pesticides, and plant growth regulators. acs.org The reactivity of the pyridine (B92270) ring and the amide group allows for diverse chemical transformations, making it a valuable starting material for more complex molecular architectures.
| Property | Value |
| IUPAC Name | pyridine-3-carboxamide |
| Molecular Formula | C₆H₆N₂O |
| Molar Mass | 122.12 g/mol |
| Classification | Pyridinecarboxylic acid derivative |
| Primary Function | Precursor to NAD+ and NADP+ |
Overview of Halogenated Nicotinamide Derivatives in Chemical Research
The introduction of halogen atoms—such as bromine, chlorine, or fluorine—onto the nicotinamide or related pyridine frameworks is a common and powerful strategy in chemical research. Halogenation can significantly alter a molecule's physical and chemical properties, including its electronic distribution, lipophilicity, and metabolic stability. These modifications are leveraged to create specialized tools for research and to develop novel compounds with specific biological activities.
Halogenated pyridine derivatives are frequently used as key intermediates in multi-step syntheses. For instance, the synthesis of GSK2126458, a potent inhibitor of phosphoinositide 3-kinase, utilizes 6-bromo-4-iodoquinoline (B1287929) as a critical building block. atlantis-press.com The halogen atoms in such intermediates provide reactive handles for cross-coupling reactions, allowing for the construction of more complex molecular structures.
In the field of molecular biology and diagnostics, halogenation plays a crucial role. Researchers have synthesized W-shaped nucleoside analogues (WNA) containing halogenated bases to enhance the stability and selectivity of triplex DNA structures. nih.gov Furthermore, the introduction of radioisotopes, such as Carbon-11, into halogenated precursors is a key step in producing radiotracers for Positron Emission Tomography (PET). nih.gov For example, 6-bromo-7-[11C]methylpurine has been developed as a PET radiotracer to measure the activity of specific transport proteins in the brain. nih.govresearchgate.net
These examples underscore a central theme in modern medicinal chemistry: the use of halogenated heterocyclic compounds, including nicotinamide derivatives like 6-Bromo-4-methylnicotinamide, as foundational elements for creating sophisticated chemical probes and therapeutic candidates.
| Compound Example | Research Application |
| 6-Bromo-4-iodoquinoline | Intermediate in pharmaceutical synthesis. atlantis-press.com |
| Halogenated WNA derivatives | Stabilizing agents for triplex DNA. nih.gov |
| 6-Bromo-7-[11C]methylpurine | PET radiotracer for medical imaging. nih.gov |
| 3-Bromo-4-methyl pyrazole | Starting material for enzyme inhibitors. mdpi.com |
The compound this compound, with its bromine and methyl substitutions on the nicotinamide core, exemplifies the type of molecule that emerges from these synthetic strategies, positioned for potential use in further chemical exploration and discovery.
Properties
IUPAC Name |
6-bromo-4-methylpyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O/c1-4-2-6(8)10-3-5(4)7(9)11/h2-3H,1H3,(H2,9,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDYGRRIQNGZLJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1C(=O)N)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Computational and Theoretical Studies on 6 Bromo 4 Methylnicotinamide
Density Functional Theory (DFT) Calculations
Density Functional Theory is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a common approach for predicting the properties of chemical compounds.
Geometry Optimization and Conformational Analysis
The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization. This process systematically alters the bond lengths, bond angles, and dihedral angles of an initial guess structure to find the arrangement with the lowest possible energy.
For a molecule like 6-bromo-4-methylnicotinamide, which has rotatable bonds (for instance, around the C-C bond connecting the amide group to the pyridine (B92270) ring and the C-N bond of the amide), a conformational analysis would be necessary. This involves exploring different rotational isomers (conformers) to identify the global minimum energy structure, which represents the most stable conformation of the molecule. The optimized geometric parameters (bond lengths and angles) for this stable structure would then be tabulated.
Vibrational Frequency Analysis and Potential Energy Distribution (PED)
Once the optimized geometry is obtained, a vibrational frequency analysis is performed. This calculation predicts the infrared (IR) and Raman spectra of the molecule. Each calculated vibrational frequency corresponds to a specific type of molecular motion (e.g., stretching, bending, or twisting of bonds).
To understand the nature of these vibrations in detail, a Potential Energy Distribution (PED) analysis is conducted. PED analysis assigns the calculated vibrational frequencies to specific internal coordinates of the molecule. This allows for an unambiguous assignment of the spectral peaks. The results are typically presented in a table that correlates the calculated and experimental (if available) vibrational frequencies with their corresponding PED assignments.
Electronic Structure Properties (HOMO-LUMO Energy, Mulliken Charges)
The electronic properties of a molecule are crucial for understanding its reactivity. DFT calculations can provide valuable insights into these properties.
HOMO-LUMO Energy: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an important indicator of the molecule's chemical stability and reactivity. These energy values would be calculated and tabulated.
Mulliken Charges: Mulliken population analysis is a method for assigning a partial charge to each atom in a molecule. This information helps to understand the distribution of electrons within the molecule and to identify which atoms are electron-rich or electron-poor. A table of Mulliken charges for each atom in this compound would be generated.
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. Different colors on the MEP map indicate different values of the electrostatic potential. Typically, red regions indicate negative potential (electron-rich areas, prone to electrophilic attack), while blue regions indicate positive potential (electron-poor areas, prone to nucleophilic attack). A 3D plot of the MEP map for this compound would be generated.
Non-Linear Optical (NLO) Properties Prediction
Non-linear optical (NLO) materials have applications in various fields, including telecommunications and optical data storage. Computational methods can be used to predict the NLO properties of a molecule. Key parameters such as the dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β) would be calculated. These values help to assess the potential of this compound as an NLO material. The calculated NLO properties would be presented in a data table.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals. This analysis can reveal important information about hyperconjugative interactions and charge transfer within the molecule, which contribute to its stability. The results of the NBO analysis, including the key donor-acceptor interactions and their stabilization energies, would be summarized in a table.
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions
Time-Dependent Density Functional Theory (TD-DFT) is a quantum mechanical method used to predict the electronic absorption spectra of molecules. It calculates the energies of excited states, allowing for the simulation of UV-Visible spectra by identifying the wavelengths of light a molecule is likely to absorb. This method is generally considered to provide a good balance between computational cost and accuracy for many systems.
For this compound, a TD-DFT analysis would involve calculating the energies of its lowest singlet excited states. The analysis would identify the primary electronic transitions, such as:
n → π* transitions: These typically involve the excitation of an electron from a non-bonding orbital (like the lone pairs on the nitrogen or oxygen atoms of the amide group) to an anti-bonding π* orbital of the pyridine ring. These are often lower in energy but may have weak intensity.
π → π* transitions: These involve the excitation of an electron from a bonding π orbital to an anti-bonding π* orbital within the aromatic system. These transitions are usually higher in energy and are responsible for the strong absorption bands in the UV spectrum.
The results would predict the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption peaks. Such a study would clarify how the bromo and methyl substituents on the nicotinamide (B372718) scaffold influence its electronic structure and spectroscopic properties. However, challenges in TD-DFT, such as accurately predicting charge-transfer transitions, would need to be considered for a thorough analysis.
Quantum Theory of Atoms in Molecules (QTAIM) Analysis
The Quantum Theory of Atoms in Molecules (QTAIM) is a model that analyzes the topology of the electron density (ρ) to partition a molecule into atomic basins and characterize the chemical bonds and interactions between them. A key concept in QTAIM is the bond critical point (BCP), a point of minimum electron density between two bonded atoms where the gradient of the density is zero.
A QTAIM analysis of this compound would provide a rigorous definition of its molecular structure based on electron density topology. The properties at the BCPs for each bond (e.g., C-C, C-N, C-Br, C=O, N-H) would be calculated to determine the nature of the interactions.
Topological Properties: The value of the electron density (ρ) and its Laplacian (∇²ρ) at the BCP are used to classify interactions. A negative Laplacian (∇²ρ < 0) is characteristic of a shared interaction (covalent bond), while a positive Laplacian (∇²ρ > 0) indicates a closed-shell interaction (like ionic bonds, hydrogen bonds, or van der Waals interactions).
Bond Ellipticity: This parameter measures the deviation of the electron density from cylindrical symmetry along the bond path and can indicate the π-character of a bond.
This analysis would allow for a quantitative description of the covalent character of the C-Br bond and the nature of the intramolecular hydrogen bonding, if any, within the molecule.
Hirshfeld Surface Analysis for Intermolecular Interactions
Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions within a crystal lattice. The Hirshfeld surface is constructed around a molecule in a crystal, and the distance from the surface to the nearest nucleus inside (dᵢ) and outside (dₑ) is calculated. These values are used to generate a 2D "fingerprint plot," which summarizes all intermolecular contacts.
To perform a Hirshfeld surface analysis on this compound, its single-crystal X-ray diffraction data would be required. The analysis would reveal the key interactions responsible for the stability of the crystal packing.
d_norm Surface: A normalized contact distance (d_norm) is mapped onto the Hirshfeld surface. Red spots on the d_norm surface highlight close intermolecular contacts that are shorter than the van der Waals radii, typically representing hydrogen bonds or other strong interactions.
H···H contacts: Often the most abundant interaction type.
N-H···O hydrogen bonds: Strong interactions between the amide groups of neighboring molecules.
C-H···O and C-H···N interactions: Weaker hydrogen bonds.
Br···H/N/O contacts: Indicating the role of the bromine atom in halogen bonding or other dipole-dipole interactions.
The percentage contribution of each interaction type can be calculated, providing a quantitative understanding of the forces governing the supramolecular assembly.
Combined Quantum Mechanics/Molecular Mechanics (QM/MM) Studies
Combined Quantum Mechanics/Molecular Mechanics (QM/MM) is a hybrid computational method that allows for the study of very large chemical systems, such as a molecule interacting with a protein or in solution. The system is partitioned into a small, electronically important region (e.g., the substrate and active site residues) treated with a high-level QM method, while the larger, less critical environment (e.g., the rest of the protein and solvent) is treated with a computationally less expensive MM force field.
A QM/MM study of this compound would typically be employed to investigate its interaction with a biological target, for instance, an enzyme it might inhibit.
System Partitioning: this compound and the key amino acid residues in the enzyme's active site would constitute the QM region. This allows for an accurate description of electronic effects like polarization, charge transfer, and the making or breaking of covalent bonds during a reaction.
Simulation Goals: The QM/MM approach could be used to model an enzymatic reaction involving the compound, calculate binding energies with greater accuracy than MM alone, or explore the transition state of a reaction. The method provides a bridge between the accuracy of quantum chemistry and the ability to simulate large, complex biological environments.
Molecular Docking Simulations for Interaction Prediction
Molecular docking is a computational technique that predicts the preferred binding orientation and affinity of one molecule (a ligand) to the active site of another (a receptor, typically a protein). It is a cornerstone of structure-based drug design, used for virtual screening and lead optimization.
For this compound, molecular docking simulations would be used to predict how it binds to a specific protein target. The process involves:
Preparation: Three-dimensional structures of both this compound and the target protein are prepared.
Docking Algorithm: A docking program samples a large number of possible conformations and orientations of the ligand within the protein's binding site.
Scoring Function: Each generated pose is evaluated using a scoring function that estimates the binding free energy, with lower scores typically indicating more favorable binding.
The results of a docking simulation would produce a predicted binding pose, identifying key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and potential halogen bonds between the bromine atom of the ligand and atoms in the protein active site. This information is crucial for understanding its mechanism of action and for designing more potent derivatives.
Data Tables
Due to the absence of specific published computational or experimental studies for this compound in the searched scientific literature, no data tables containing detailed research findings can be presented.
Chemical Reactivity and Mechanistic Investigations of 6 Bromo 4 Methylnicotinamide
Reactivity of the Bromo Substituent in Pyridine (B92270) Ring
The bromine atom at the 6-position of the pyridine ring in 6-bromo-4-methylnicotinamide is a key functional group that governs much of its chemical reactivity. This section explores the role of the bromo substituent in various bond-forming reactions and substitution pathways.
Role in Carbon-Carbon and Carbon-Heteroatom Bond Formations (e.g., Cross-Coupling)
The bromo substituent at an electron-deficient pyridine ring is an excellent handle for transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in medicinal chemistry and materials science for the construction of complex molecular architectures.
Suzuki-Miyaura Coupling:
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. libretexts.org For this compound, this reaction would involve the coupling of the bromopyridine moiety with a suitable boronic acid or boronic ester. The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org
While specific examples with this compound are not prevalent in the literature, numerous studies on the Suzuki-Miyaura coupling of other bromopyridines demonstrate the feasibility of this transformation. For instance, the coupling of various bromopyridine derivatives with arylboronic acids has been shown to proceed in good to excellent yields. researchgate.net The reaction conditions typically involve a palladium catalyst such as Pd(PPh₃)₄ or a combination of a palladium source like Pd(OAc)₂ with a phosphine (B1218219) ligand, and a base such as K₂CO₃ or K₃PO₄ in a suitable solvent system like dioxane/water. libretexts.orgmit.edu The presence of the amide and methyl groups on the pyridine ring can influence the electronic properties and steric hindrance of the substrate, potentially requiring optimization of the reaction conditions.
Buchwald-Hartwig Amination:
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.org This reaction is of great significance in the synthesis of pharmaceuticals and other biologically active compounds containing aryl amine moieties. The catalytic cycle is similar to the Suzuki-Miyaura coupling, involving oxidative addition, amine coordination and deprotonation, and reductive elimination. wikipedia.orgyoutube.com
The reaction of this compound with various primary or secondary amines in the presence of a palladium catalyst and a strong base (e.g., NaOt-Bu) would be expected to yield the corresponding 6-amino-4-methylnicotinamide derivatives. The choice of phosphine ligand is crucial for the success of the Buchwald-Hartwig amination, with sterically hindered and electron-rich ligands often providing the best results. chemspider.comamazonaws.com Practical protocols have been developed for the amination of 2-bromopyridines with volatile amines, highlighting the broad applicability of this reaction. amazonaws.com
Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions for Bromo-Pyridine Scaffolds
| Coupling Reaction | Reactants | Catalyst/Ligand | Base | Product Type |
| Suzuki-Miyaura | Aryl/heteroaryl boronic acid | Pd(PPh₃)₄ or Pd(OAc)₂/phosphine ligand | K₂CO₃, K₃PO₄ | Aryl/heteroaryl substituted pyridine |
| Buchwald-Hartwig | Primary/secondary amine | Pd₂(dba)₃/BINAP or other phosphine ligands | NaOt-Bu | N-Aryl/heteroaryl substituted amine |
This table presents generalized conditions based on literature for similar substrates and is not based on specific experimental data for this compound.
Nucleophilic Aromatic Substitution Pathways
In addition to metal-catalyzed reactions, the bromo substituent on the electron-deficient pyridine ring can also undergo nucleophilic aromatic substitution (SNAr). In this type of reaction, a nucleophile attacks the carbon atom bearing the leaving group (in this case, bromine), and the reaction proceeds through a Meisenheimer complex intermediate. libretexts.orgyoutube.com The rate of SNAr reactions is highly dependent on the electronic nature of the aromatic ring; electron-withdrawing groups, such as the pyridine nitrogen and the amide functionality, activate the ring towards nucleophilic attack.
For this compound, treatment with strong nucleophiles such as alkoxides, thiolates, or amines under appropriate conditions could lead to the displacement of the bromide ion. The reaction mechanism involves the addition of the nucleophile to the pyridine ring to form a negatively charged intermediate, followed by the elimination of the bromide leaving group to restore aromaticity. youtube.com The position of the bromo group para to the ring nitrogen further facilitates this reaction by stabilizing the intermediate through resonance.
Transformations of the Nicotinamide (B372718) Amide Functionality
The amide group of this compound is a robust functional group, but it can undergo transformations under specific reaction conditions.
Hydrolysis:
One of the most fundamental reactions of the amide group is hydrolysis to the corresponding carboxylic acid. This transformation can be achieved under either acidic or basic conditions, typically requiring elevated temperatures. acs.org For example, the hydrolysis of nicotinamide in hydrochloric acid solutions has been studied, providing insights into the kinetics and mechanism of this process. acs.org Similarly, enzymatic hydrolysis of nicotinamide is a key biological process. nih.govresearchgate.net The hydrolysis of this compound to 6-bromo-4-methylnicotinic acid would provide a valuable intermediate for further synthetic manipulations. A patent describes the industrial-scale hydrolysis of 3-cyanopyridine (B1664610) to niacinamide, which can be further hydrolyzed to nicotinic acid, demonstrating the feasibility of this transformation on a large scale. google.com
Reactivity of the Pyridine Ring System
The pyridine ring itself, activated by the amide and influenced by the methyl and bromo substituents, can participate in various reactions.
Directed ortho-Metalation (DoM):
Directed ortho-metalation is a powerful tool for the functionalization of aromatic rings. wikipedia.orgchem-station.com The amide group in this compound can act as a directed metalation group (DMG), directing a strong base like n-butyllithium or sec-butyllithium (B1581126) to deprotonate the ortho position (C5). baranlab.orgharvard.edu The resulting lithiated species can then be quenched with a variety of electrophiles to introduce new functional groups at the C5 position. This strategy provides a regioselective method for the synthesis of polysubstituted pyridine derivatives. The hierarchy of directing groups has been established through competition experiments, with the amide group being a potent DMG. uwindsor.ca
Stereoselective Transformations Involving this compound
The current body of scientific literature does not provide specific examples of stereoselective transformations directly involving this compound. However, the principles of stereoselective synthesis could be applied to this molecule. For instance, if a chiral center were introduced into the molecule, for example by a stereoselective reduction of the pyridine ring or by the introduction of a chiral substituent via a cross-coupling reaction with a chiral partner, subsequent transformations could be influenced by this stereocenter. The development of chiral ligands for transition metal-catalyzed reactions, such as the Buchwald-Hartwig amination, can also lead to enantioselective products. youtube.com
Kinetic and Thermodynamic Studies of Reaction Pathways
Detailed kinetic and thermodynamic studies on the reaction pathways of this compound are not extensively reported. However, studies on related compounds can provide valuable insights.
Hydrolysis Kinetics:
The kinetics of the hydrolysis of nicotinamide have been investigated under various conditions. acs.orgnih.gov These studies typically follow the disappearance of the reactant or the appearance of the product over time to determine the reaction rate and order. For example, the hydrolysis of nicotinamide adenine (B156593) nucleotide (NAD) has been shown to proceed via two independent reactions, one forming nicotinamide and the other forming nicotinamide mononucleotide, with the rates being pH-dependent. nih.gov Similar kinetic studies on this compound would be necessary to quantify the influence of the bromo and methyl substituents on the rate of hydrolysis.
Cross-Coupling Reaction Kinetics:
The kinetics of nucleophilic substitution reactions, which share mechanistic features with the oxidative addition and reductive elimination steps of cross-coupling cycles, are well-established. libretexts.orglibretexts.org For instance, SN2 reactions are second-order, with the rate depending on the concentration of both the substrate and the nucleophile. libretexts.org The rate of palladium-catalyzed cross-coupling reactions is influenced by factors such as the nature of the catalyst, ligand, base, and solvent. The addition of trimethyl borate (B1201080) has been shown to enhance the reaction rate in some Suzuki-Miyaura couplings of heteroaryl systems by mitigating catalyst inhibition. nih.gov
Role of 6 Bromo 4 Methylnicotinamide As a Key Synthetic Intermediate and Building Block
Precursor in the Synthesis of Complex Heterocyclic Scaffolds
The presence of a bromine atom at the 6-position of the pyridine (B92270) ring makes 6-bromo-4-methylnicotinamide an ideal substrate for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures.
One of the most widely employed transformations is the Suzuki-Miyaura coupling, where the bromine atom is substituted with an aryl or heteroaryl group from a boronic acid or ester derivative. This reaction is instrumental in creating biaryl and hetero-biaryl structures, which are common motifs in many biologically active compounds. For instance, the coupling of this compound with various arylboronic acids can lead to the formation of 6-aryl-4-methylnicotinamides. These products can then undergo further transformations, such as intramolecular cyclization reactions, to yield fused heterocyclic systems like pyrido[2,3-d]pyrimidines or other related scaffolds.
Similarly, the Buchwald-Hartwig amination allows for the introduction of a wide range of nitrogen-based nucleophiles at the 6-position. This reaction is crucial for synthesizing compounds containing an amino group attached to the pyridine ring, which can serve as a key handle for further functionalization or as a critical pharmacophore in drug candidates. The ability to introduce diverse amines provides a straightforward route to libraries of N-aryl or N-alkyl-4-methyl-6-aminonicotinamides.
Furthermore, Sonogashira coupling of this compound with terminal alkynes provides access to 6-alkynyl-4-methylnicotinamides. These alkynyl-substituted pyridines are valuable intermediates themselves, capable of participating in a variety of subsequent reactions, including cycloadditions and transition metal-catalyzed cyclizations, to generate a diverse array of fused heterocyclic structures.
The following table provides a summary of potential cross-coupling reactions utilizing this compound for the synthesis of complex heterocyclic precursors.
| Reaction Type | Coupling Partner | Catalyst/Reagents | Resulting Scaffold |
| Suzuki-Miyaura Coupling | Aryl/Heteroarylboronic Acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base | 6-Aryl/Heteroaryl-4-methylnicotinamide |
| Buchwald-Hartwig Amination | Primary/Secondary Amine | Pd catalyst, Ligand, Base | 6-Amino-4-methylnicotinamide Derivatives |
| Sonogashira Coupling | Terminal Alkyne | Pd/Cu catalyst, Base | 6-Alkynyl-4-methylnicotinamide |
| Heck Coupling | Alkene | Pd catalyst, Base | 6-Alkenyl-4-methylnicotinamide |
| Stille Coupling | Organostannane | Pd catalyst | 6-Substituted-4-methylnicotinamide |
Application as a Scaffold for Combinatorial Chemistry and Library Generation
The structural attributes of this compound make it an excellent scaffold for combinatorial chemistry and the generation of compound libraries. In drug discovery and materials science, the ability to rapidly synthesize a large number of structurally related compounds is essential for identifying molecules with desired properties.
The reactivity of the bromine atom allows for parallel synthesis schemes where a common intermediate, this compound, is reacted with a diverse set of building blocks. For example, by employing a 96-well plate format, one could perform a multitude of Suzuki-Miyaura or Buchwald-Hartwig reactions in parallel, each well containing a different boronic acid or amine. This approach can generate a library of hundreds or even thousands of distinct 6-substituted-4-methylnicotinamide derivatives in a time-efficient manner.
Furthermore, the nicotinamide (B372718) moiety itself offers additional points for diversification. The amide nitrogen can be functionalized, or the amide can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a library of amines or alcohols to create a diverse set of amides or esters. This multi-pronged diversification strategy allows for the exploration of a vast chemical space around the 4-methylnicotinamide (B43242) core.
An illustrative example of a combinatorial library synthesis starting from this compound is outlined below:
| Step | Reaction | Reactant Library | Generated Diversity |
| 1 | Suzuki-Miyaura Coupling | Library of Boronic Acids (R¹-B(OH)₂) | 6-R¹-4-methylnicotinamide library |
| 2 | Amide Hydrolysis | Acid/Base | 6-R¹-4-methylnicotinic acid library |
| 3 | Amide Coupling | Library of Amines (R²-NH₂) | 6-R¹-4-methyl-N-R²-nicotinamide library |
This systematic approach enables the rapid generation of a large and diverse collection of molecules, which can then be screened for biological activity or other desirable properties.
Intermediate in the Synthesis of Advanced Organic Molecules
Beyond its use in generating libraries of related compounds, this compound serves as a crucial intermediate in the targeted synthesis of specific, advanced organic molecules with potential applications in medicine and materials science. The strategic placement of its functional groups allows for its incorporation into more complex and functionally rich molecular frameworks.
In the field of medicinal chemistry, substituted nicotinamides are known to be inhibitors of various enzymes, including poly(ADP-ribose) polymerase (PARP) and certain kinases. The this compound scaffold can be elaborated through a series of synthetic steps to produce potent and selective inhibitors of these targets. For instance, a Suzuki coupling reaction could be the initial step to install a key pharmacophore, followed by modifications to the amide group to optimize binding affinity and pharmacokinetic properties. While specific examples directly citing this compound in the synthesis of named, advanced organic molecules are not readily found in publicly accessible literature, its potential is evident from the widespread use of similar bromo-substituted heterocyclic building blocks in drug discovery programs.
The development of novel materials also benefits from intermediates like this compound. The introduction of this building block can impart specific electronic or photophysical properties to larger conjugated systems. For example, its incorporation into polymers or organic light-emitting diode (OLED) materials through polymerization of suitably functionalized derivatives could be explored.
The table below outlines a hypothetical synthetic route towards a complex, biologically active molecule starting from this compound, illustrating its role as a key intermediate.
| Step | Transformation | Purpose |
| 1 | Suzuki Coupling with a complex boronic ester | Introduction of a key structural motif |
| 2 | Modification of the amide functionality | Enhancement of biological activity/solubility |
| 3 | Further functionalization of the coupled moiety | Fine-tuning of molecular properties |
Supramolecular Chemistry and Non Covalent Interactions of Nicotinamide Derivatives
Analysis of Hydrogen Bonding Networks in Crystalline Structures
Hydrogen bonding is a critical directional interaction that governs the assembly of nicotinamide (B372718) derivatives in the solid state. The primary sites for hydrogen bonding in 6-bromo-4-methylnicotinamide are the amide group (-CONH2) and the pyridine (B92270) ring nitrogen. The amide group can act as both a hydrogen bond donor (through the N-H protons) and an acceptor (through the carbonyl oxygen), while the pyridine nitrogen typically acts as a hydrogen bond acceptor.
In the crystalline structures of nicotinamide and its derivatives, extensive hydrogen-bonding networks are commonly observed. For instance, in cocrystals of nicotinamide with dicarboxylic acids, the pyridine nitrogen is often protonated, forming a strong N+-H···O- hydrogen bond with the carboxylate group. frontiersin.org The amide group frequently participates in forming centrosymmetric R22(8) dimers through N-H···O hydrogen bonds with a neighboring amide group. frontiersin.org This robust dimer motif is a recurring feature in the crystal engineering of nicotinamide-based structures.
Furthermore, the steric bulk of the methyl and bromo substituents will influence the possible packing arrangements and the geometry of the hydrogen bonds. Computational studies on related systems, such as p-coumaric acid-nicotinamide cocrystals, have utilized Density Functional Theory (DFT) to analyze the strength and nature of these intermolecular interactions, confirming the formation of strong hydrogen bonds between the constituent molecules. fip.org Similar theoretical approaches could provide detailed insights into the hydrogen bonding landscape of this compound.
Table 1: Potential Hydrogen Bond Interactions in this compound
| Donor | Acceptor | Type of Interaction |
|---|---|---|
| Amide N-H | Amide C=O | Intermolecular N-H···O |
| Amide N-H | Pyridine N | Intermolecular N-H···N |
| C-H (Aromatic) | Halogen (Br) | Weak C-H···Br |
| C-H (Methyl) | Halogen (Br) | Weak C-H···Br |
Investigation of π-Stacking and Other Aromatic Interactions
Aromatic interactions, particularly π-π stacking, are another significant non-covalent force in the assembly of nicotinamide derivatives. These interactions arise from the attractive forces between the electron-rich π-systems of the pyridine rings. In aqueous solutions, nicotinamide has been shown to self-associate through stacking interactions. researchgate.net
The nature and strength of π-stacking are highly dependent on the substituents of the aromatic ring. Electron-donating groups, like the methyl group at the 4-position of this compound, can enhance the quadrupole moment of the ring, potentially influencing the stacking geometry and strength. Conversely, the electron-withdrawing bromine atom at the 6-position will also modulate the electron density of the π-system. Studies on substituted triptycene (B166850) systems have demonstrated that the relative position of substituents has a profound impact on the strength of π-π stacking interactions, suggesting that direct interactions between the substituent and the adjacent aromatic ring are significant. nih.gov
Formation of Coordination Complexes with Metal Centers
The pyridine nitrogen and, in some cases, the amide oxygen of nicotinamide and its derivatives can act as ligands, coordinating to metal centers to form a wide array of coordination complexes. arabjchem.orgdergipark.org.tr Nicotinamide itself forms complexes with a variety of transition metals, including Cu(II), Ni(II), Co(II), and Zn(II). dergipark.org.trpublisher.agency In these complexes, nicotinamide typically coordinates to the metal ion through the pyridine nitrogen atom. dergipark.org.tr The resulting coordination compounds can exhibit diverse geometries, such as octahedral or distorted octahedral structures. arabjchem.org
For this compound, the coordination behavior is expected to be similar to that of the parent nicotinamide. The pyridine nitrogen would be the primary coordination site. However, the electronic effects of the substituents will influence the ligand field strength. The electron-donating methyl group at the 4-position would increase the electron density on the pyridine nitrogen, making it a stronger Lewis base and potentially leading to more stable metal complexes. Conversely, the electron-withdrawing bromine atom at the 6-position, which is ortho to the nitrogen, would decrease the basicity of the nitrogen, potentially weakening the metal-ligand bond. The steric hindrance from the ortho-bromo substituent might also influence the accessibility of the nitrogen atom to the metal center, possibly favoring coordination to less sterically demanding metal ions or leading to distorted coordination geometries.
The synthesis of such complexes is typically achieved by reacting a metal salt with the nicotinamide derivative in a suitable solvent. arabjchem.org Characterization of these complexes often involves techniques such as infrared (IR) spectroscopy, where a shift in the pyridine ring vibration frequencies upon coordination provides evidence of the metal-ligand bond formation. dergipark.org.tr
Table 2: Examples of Metal Complexes with Nicotinamide Derivatives
| Metal Ion | Ligand | Resulting Complex Structure | Reference |
|---|---|---|---|
| Co(II), Ni(II), Cu(II), Zn(II) | Nicotinamide, Acetylsalicylate | Octahedral | dergipark.org.tr |
| Cr(III), Mn(II), Fe(III), etc. | Nicotinamide | Distorted Octahedral | arabjchem.org |
| Cu(II), Ni(II) | Nicotinamide, 4-chlorobenzoate | Not specified | publisher.agency |
Structure Activity Relationship Sar Studies: Chemical Insights from 6 Bromo 4 Methylnicotinamide Analogues
Impact of Bromo and Methyl Substituents on Molecular Recognition and Binding Modes
The presence and position of the bromo and methyl groups on the nicotinamide (B372718) scaffold are pivotal in defining the molecule's interaction with protein binding pockets. The electronic and steric properties of these substituents directly influence molecular recognition and the stability of the resulting ligand-protein complex.
The bromo group at the 6-position of the pyridine (B92270) ring significantly impacts the electronic character of the molecule. As an electron-withdrawing group, it can modulate the pKa of the pyridine nitrogen, which can be a critical factor in forming hydrogen bonds or ionic interactions with receptor sites. Furthermore, the bromo substituent introduces a lipophilic character to that region of the molecule, potentially enhancing binding affinity through hydrophobic interactions within the target protein's binding pocket. Studies on 6-substituted nicotine (B1678760) analogs have shown that the lipophilicity and the volume of the substituent at this position are key determinants of binding affinity at nicotinic acetylcholinergic receptors (nAChRs). researchgate.net For instance, 6-bromonicotine has demonstrated high affinity for these receptors, suggesting that the bromo group contributes favorably to binding. researchgate.net
Table 1: Hypothetical Binding Affinities of 6-Bromo-4-methylnicotinamide Analogues
| Compound | Substituent at C6 | Substituent at C4 | Predicted Binding Affinity (Kᵢ, nM) | Key Interaction Feature |
| Nicotinamide | H | H | >10000 | Baseline |
| 6-Bromonicotinamide | Br | H | 150 | Halogen bonding, increased lipophilicity |
| 4-Methylnicotinamide (B43242) | H | CH₃ | 5000 | Steric hindrance, minor hydrophobic interaction |
| This compound | Br | CH₃ | 85 | Combined halogen and hydrophobic interactions, optimized fit |
| 6-Chloronicotinamide | Cl | H | 200 | Weaker halogen bonding than bromine |
| 6-Bromo-4-ethylnicotinamide | Br | C₂H₅ | 120 | Increased steric bulk may slightly reduce optimal fit |
Note: The data in this table is representative and intended to illustrate SAR principles. Actual binding affinities would need to be determined experimentally.
Rational Design Principles for Modulating Chemical Efficacy and Ligand Affinity
The insights gained from SAR studies of this compound and its analogues provide a roadmap for the rational design of new chemical entities with tailored properties. The goal is to optimize interactions with the target to enhance efficacy and affinity while maintaining or improving selectivity.
A key principle in the rational design of nicotinamide-based compounds is the strategic manipulation of substituents to exploit specific features of the target's binding pocket. For instance, if a binding site contains a hydrophobic pocket near the 6-position of the nicotinamide ring, replacing the bromo group with larger, more lipophilic substituents could increase binding affinity. Conversely, if steric hindrance is an issue, a smaller halogen like chlorine might be more favorable. Structure-based drug design, utilizing X-ray crystallography and molecular modeling, is an invaluable tool in this process, allowing for the visualization of ligand-protein interactions and the informed design of new analogues. nih.govnih.gov
Another design principle involves modifying the electronic properties of the pyridine ring. The introduction of different electron-withdrawing or electron-donating groups at various positions can alter the molecule's electrostatic potential, making it more complementary to the electrostatic environment of the binding site. This can strengthen key polar interactions, such as hydrogen bonds with specific amino acid residues.
Furthermore, the concept of bioisosteric replacement can be applied. For example, the amide group of nicotinamide could be replaced with other functional groups that can act as hydrogen bond donors and acceptors, potentially leading to novel interactions and improved pharmacokinetic properties. The design of inhibitors for enzymes like nicotinamide N-methyltransferase often involves mimicking the transition state of the enzymatic reaction, a strategy that could be applied to analogues of this compound.
Table 2: Design Strategies for Modifying Ligand Affinity
| Design Strategy | Modification Example | Predicted Outcome | Rationale |
| Increase Hydrophobicity | Replace 4-methyl with 4-isopropyl | Increased binding affinity | Enhanced interaction with hydrophobic sub-pockets |
| Modulate Halogen Bonding | Replace 6-bromo with 6-iodo | Potentially increased affinity | Stronger halogen bond donor |
| Enhance Hydrogen Bonding | Introduce a hydroxyl group on the 4-methyl substituent | Increased affinity and selectivity | Formation of new hydrogen bonds with the target |
| Alter Steric Profile | Replace 4-methyl with a cyclopropyl (B3062369) group | Improved fit and metabolic stability | Rigid structure can optimize binding conformation |
| Bioisosteric Replacement | Replace the amide with a thioamide | Altered electronic and binding properties | May form different or stronger hydrogen bonds |
Note: The predicted outcomes are based on established principles of medicinal chemistry and require experimental validation.
Influence of Substituent Position on Chemical Properties and Transformation Outcomes
The position of substituents on the nicotinamide ring not only affects biological activity but also profoundly influences the molecule's chemical properties and its reactivity in chemical transformations. The location of the bromo and methyl groups in this compound governs the regioselectivity of subsequent chemical reactions.
The bromine atom at the 6-position is susceptible to nucleophilic aromatic substitution, although the electron-rich nature of the pyridine ring generally makes it less reactive than corresponding benzene (B151609) derivatives. However, the presence of the ring nitrogen enhances the electrophilicity of the alpha and gamma positions (2, 4, and 6). The 6-position is particularly activated, making the bromo group a good leaving group in reactions with strong nucleophiles. This allows for the introduction of a wide variety of functional groups at this position, creating a diverse library of analogues for further SAR studies.
The methyl group at the 4-position can also influence reactivity. It can direct electrophilic substitution to the adjacent positions, although such reactions on the pyridine ring are generally challenging. More commonly, the methyl group itself can be a site for chemical modification, for example, through oxidation or halogenation under specific conditions.
The relative positions of the bromo and methyl groups can also lead to different outcomes in metal-catalyzed cross-coupling reactions. For instance, in a Suzuki or Stille coupling, the reactivity of the C-Br bond at the 6-position can be modulated by the electronic effects of the methyl group at the 4-position.
Table 3: Potential Chemical Transformations of this compound
| Reaction Type | Reagents | Position of Transformation | Product Class |
| Nucleophilic Aromatic Substitution | R-NH₂ (e.g., morpholine) | C6 | 6-Amino-4-methylnicotinamide derivatives |
| Suzuki Coupling | Arylboronic acid, Pd catalyst | C6 | 6-Aryl-4-methylnicotinamide derivatives |
| Buchwald-Hartwig Amination | Amine, Pd catalyst | C6 | 6-Amino-4-methylnicotinamide derivatives |
| Stille Coupling | Organostannane, Pd catalyst | C6 | 6-Alkyl/Aryl-4-methylnicotinamide derivatives |
| Oxidation of Methyl Group | Strong oxidizing agent | C4-Methyl | 4-Carboxy-6-bromonicotinamide |
Note: The feasibility and specific conditions for these reactions would require experimental investigation.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 6-Bromo-4-methylnicotinamide, and what reaction conditions are critical for achieving high yields?
- Methodological Answer : The synthesis typically involves bromination of a nicotinic acid or nicotinamide precursor. For example, electrophilic bromination of 4-methylnicotinamide derivatives using bromine (Br₂) in anhydrous dichloromethane (DCM) or methanol under controlled temperature (0–25°C) can yield regioselective bromination at the 6-position . Key parameters include:
- Solvent choice : Polar aprotic solvents (e.g., DCM) minimize side reactions.
- Temperature control : Slow addition of bromine at low temperatures prevents over-bromination.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization improves purity (>95%) .
Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound, and how should data interpretation be approached?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use ¹H NMR (400 MHz, DMSO-d₆) to confirm substitution patterns. The aromatic proton at C5 (pyridine ring) appears as a singlet δ 8.2–8.5 ppm, while the methyl group (C4) resonates at δ 2.4–2.6 ppm .
- High-Performance Liquid Chromatography (HPLC) : A C18 column with UV detection (λ = 254 nm) and acetonitrile/water mobile phase (70:30) validates purity (>98%) .
- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) in positive mode confirms the molecular ion peak [M+H]⁺ at m/z 229.0 .
Advanced Research Questions
Q. How can researchers address challenges in achieving regioselective bromination during the synthesis of this compound derivatives?
- Methodological Answer : Regioselectivity is influenced by electronic and steric factors. Strategies include:
- Directing groups : Introducing electron-withdrawing groups (e.g., amides) at C4 directs bromination to C6 .
- Catalytic systems : Lewis acids like FeCl₃ or ZnBr₂ enhance bromine activation, improving selectivity .
- Computational modeling : Density Functional Theory (DFT) predicts reactive sites by analyzing frontier molecular orbitals (FMOs) .
Q. What strategies are effective in resolving contradictory spectral data (e.g., NMR vs. mass spectrometry) when analyzing this compound analogs?
- Methodological Answer :
- Cross-validation : Use multiple techniques (e.g., 2D NMR, X-ray crystallography) to resolve ambiguities. For example, NOESY correlations clarify spatial proximity of substituents .
- High-resolution MS (HRMS) : Resolve isotopic patterns (e.g., ⁷⁹Br/⁸¹Br) to confirm molecular formulas .
- Data repositories : Platforms like Chemotion or RADAR4Chem provide reference datasets for benchmarking .
Q. How can reaction parameters be systematically optimized to improve the purity and scalability of this compound synthesis?
- Methodological Answer :
- Design of Experiments (DoE) : Vary temperature, solvent polarity, and stoichiometry using factorial design to identify optimal conditions .
- Catalyst screening : Test transition-metal catalysts (e.g., Pd/Cu) for cross-coupling side reactions .
- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress in real time, reducing impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
